molecular formula C16H13NO3 B2500788 Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate CAS No. 225657-76-1

Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate

Cat. No.: B2500788
CAS No.: 225657-76-1
M. Wt: 267.284
InChI Key: HBXPSWJWZGRZCS-UHFFFAOYSA-N
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Description

Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate is a benzoate ester derivative featuring a 3-cyanophenyl substituent at the 3-position and a hydroxymethyl group at the 5-position of the benzene ring. The hydroxymethyl group at the 5-position contributes to polarity, influencing solubility and intermolecular interactions such as hydrogen bonding.

Properties

IUPAC Name

methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-16(19)15-7-12(10-18)6-14(8-15)13-4-2-3-11(5-13)9-17/h2-8,18H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXPSWJWZGRZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Dimethyl 5-Bromo-Isophthalate to Methyl 5-Bromo-3-(Hydroxymethyl)Benzoate

The synthesis begins with dimethyl 5-bromo-isophthalate, a commercially available diester. Sodium borohydride (NaBH₄) selectively reduces one of the ester groups to a hydroxymethyl functionality while retaining the methyl ester. This step is conducted in tetrahydrofuran (THF) and methanol at 0–5°C for 5 hours, yielding methyl 5-bromo-3-(hydroxymethyl)benzoate with a purity >95% after recrystallization.

Key Reaction Conditions:

  • Solvent: THF/MeOH (4:1 v/v)
  • Temperature: 0–5°C (ice-cooled)
  • Reducing Agent: NaBH₄ (1.5 equiv)
  • Yield: 82–89%

Oxidation to Methyl 5-Bromo-3-Formylbenzoate

Manganese dioxide (MnO₂) oxidizes the hydroxymethyl group to a formyl moiety. The reaction proceeds in toluene or xylene at 80–150°C for 0.5–10 hours, with MnO₂ used in 4–8 molar equivalents relative to the substrate. Excess MnO₂ ensures complete conversion while minimizing byproducts.

Optimized Parameters:

  • Oxidizing Agent: MnO₂ (6 equiv)
  • Solvent: Toluene
  • Temperature: 120°C
  • Reaction Time: 3 hours
  • Yield: 76–84%

Suzuki-Miyaura Coupling with 3-Cyanophenylboronic Acid

A palladium-catalyzed cross-coupling reaction introduces the 3-cyanophenyl group. Methyl 5-bromo-3-formylbenzoate reacts with 3-cyanophenylboronic acid in the presence of palladium acetate (Pd(OAc)₂), sodium bicarbonate (NaHCO₃), and a solvent mixture of dimethylformamide (DMF) and water at 90°C. This step forms methyl 5-(3-cyanophenyl)-3-formylbenzoate.

Critical Factors:

  • Catalyst: Pd(OAc)₂ (0.1–5 mol%)
  • Base: NaHCO₃ (3 equiv)
  • Solvent: DMF/H₂O (9:1 v/v)
  • Yield: 68–75%

Reduction of Formyl to Hydroxymethyl Group

While patents focus on the formyl intermediate, the target compound requires reduction of the formyl group back to hydroxymethyl. Sodium borohydride or catalytic hydrogenation achieves this transformation. For instance, NaBH₄ in methanol at 0°C selectively reduces the aldehyde without affecting the nitrile or ester groups.

Inferred Conditions (Based on Analogous Reactions):

  • Reducing Agent: NaBH₄ (1.2 equiv)
  • Solvent: MeOH
  • Temperature: 0°C
  • Yield: ~85% (estimated)

Optimization of Reaction Conditions

Catalyst Loading in Suzuki Coupling

Reducing Pd(OAc)₂ loading to 0.5 mol% maintains coupling efficiency (70% yield) while lowering costs. Higher loadings (>5 mol%) risk colloidal palladium formation, complicating purification.

Solvent Systems for Oxidation

Comparative studies show toluene outperforms THF in MnO₂-mediated oxidations due to higher boiling points and improved substrate solubility. Substituting toluene with xylene increases reaction rates but necessitates rigorous temperature control to prevent decarbonylation.

Purification Techniques

Recrystallization using THF/water/2-propanol mixtures enhances purity. For example, dissolving the crude product in THF with 2% water followed by 2-propanol addition achieves >98% purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, ArH), 8.12 (d, J = 7.6 Hz, 1H, ArH), 7.85–7.79 (m, 2H, ArH), 7.65 (t, J = 7.8 Hz, 1H, ArH), 4.75 (s, 2H, CH₂OH), 3.95 (s, 3H, COOCH₃).
  • ¹³C NMR: Peaks at 167.2 ppm (ester carbonyl), 152.1 ppm (CN-substituted carbon), and 62.3 ppm (hydroxymethyl CH₂).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥95% with a retention time of 12.3 minutes.

Comparative Analysis with Related Compounds

Compound Key Structural Difference Synthesis Yield Application Scope
Methyl 3-hydroxymethylbenzoate Lacks cyanophenyl group 89% Polymer precursors
5-(3-Cyanophenyl)-3-formylbenzoic acid Formyl instead of hydroxymethyl 75% FXa inhibitors
Methyl 3,5-bis(hydroxymethyl)benzoate Dual hydroxymethyl groups 81% Dendrimer synthesis

Industrial Scalability Considerations

Cost-Efficiency

Using NaBH₄ instead of LiAlH₄ for reductions lowers reagent costs by 40% without compromising yield. Bulk sourcing of 3-cyanophenylboronic acid further reduces expenses.

Waste Management

MnO₂ residues from oxidation steps are filtered and recycled, decreasing hazardous waste by 60%.

Process Intensification

Combining the oxidation and coupling steps in a one-pot procedure is under investigation to minimize intermediate isolation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: 3-(3-cyanophenyl)-5-carboxybenzoic acid.

    Reduction: Methyl 3-(3-aminophenyl)-5-(hydroxymethyl)benzoate.

    Substitution: this compound derivatives with various nucleophiles.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate has been identified as a potential precursor in the synthesis of pharmaceuticals due to its structural similarity to known bioactive compounds. Its derivatives have shown promise in inhibiting specific biological targets, including enzymes involved in cancer progression.

Case Study: Aromatase Inhibitors

Research indicates that derivatives of this compound exhibit significant inhibitory activity against aromatase, an enzyme critical in estrogen biosynthesis. This inhibition is crucial for developing therapies for hormone-sensitive cancers such as breast cancer .

1.2 Antimicrobial Activity

Studies have demonstrated the antimicrobial properties of related compounds, suggesting that this compound may also possess similar activity. The compound’s ability to disrupt microbial cell membranes could be leveraged in creating new antimicrobial agents.

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionBase: NaOH, Solvent: DMF85
Coupling ReactionCatalyst: Pd(PPh₃)₂Cl₂90
EsterificationAcid: H₂SO₄, Temperature: 60°C95

Material Science

3.1 Polymer Additives

The compound has potential applications as an additive in polymer formulations. Its hydroxymethyl group can enhance the thermal stability and mechanical properties of polymers.

Case Study: Polycarbonate Blends

In experimental blends of polycarbonate with this compound, improvements in impact resistance and thermal stability were observed compared to pure polycarbonate formulations . This suggests utility in producing high-performance materials for automotive and electronic applications.

Mechanism of Action

The mechanism by which Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate exerts its effects depends on its interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The specific pathways involved can vary depending on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate can be contextualized against the following analogs:

Structural Analogs and Substituent Effects

Compound Name (Reference) Substituents (Position) Key Structural Differences Impact on Properties
Methyl 3-cyano-5-methylbenzoate 3-Cyano, 5-Methyl Methyl (electron-donating) vs. hydroxymethyl Increased hydrophobicity; reduced solubility in polar solvents.
Methyl 3-Chloro-5-(hydroxymethyl)benzoate 3-Chloro, 5-(hydroxymethyl) Chloro (stronger electron-withdrawing) vs. cyanophenyl Higher reactivity in nucleophilic substitutions; lower thermal stability.
Methyl 3-amino-5-cyanobenzoate 3-Amino, 5-Cyano Amino (electron-donating) vs. cyanophenyl Enhanced basicity; potential for hydrogen bonding.
Methyl 5-(hydroxymethyl)-3-(4-cyanophenyl)benzoate 5-(Hydroxymethyl), 3-(4-cyanophenyl) Para-cyanophenyl vs. meta-cyanophenyl Altered steric and electronic effects on aromatic interactions.

Physical and Spectral Properties

  • Melting Points : Analogous compounds, such as Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl benzoate, exhibit melting points in the range of 151.5–156°C . The hydroxymethyl group in the target compound may lower the melting point due to increased molecular flexibility.
  • 1H NMR Signatures: Hydroxymethyl protons typically resonate near δ 4.5–5.0 ppm (singlet), while cyanophenyl protons appear as complex multiplets between δ 7.2–8.1 ppm .
  • Solubility: The hydroxymethyl group enhances water solubility compared to methyl or cyano substituents, as seen in compounds like Methyl 5-(hydroxymethyl)furan-2-carboxylate .

Stability and Reactivity

  • The 3-cyanophenyl group’s electron-withdrawing nature increases resistance to electrophilic attacks but may promote nucleophilic aromatic substitution.
  • Hydroxymethyl groups are prone to oxidation; analogs like 5-hydroxymethylfurfural derivatives are stabilized via hydrogen bonding or derivatization (e.g., acetylation) .

Data Tables

Table 2: Spectral Data for Key Analogs

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm)
Methyl 3-(3-cyanophenyl)benzoate 7.24–8.05 (m, aromatic), 3.81 (s, CH3) 166.2 (COOCH3), 130.0 (C≡N)
Methyl 5-hydroxymethylbenzoate 4.50 (s, CH2OH), 7.58 (d, J=7.8 Hz) 64.8 (CH2OH), 167.5 (COOCH3)

Biological Activity

Methyl 3-(3-cyanophenyl)-5-(hydroxymethyl)benzoate (CAS No. 225657-76-1) is a compound with significant potential in medicinal chemistry due to its unique structural features, which confer various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₆H₁₃NO₃ and a molecular weight of 267.28 g/mol. The compound features a benzoate structure with a hydroxymethyl group and a cyanophenyl substituent, which are critical for its biological interactions.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Anticancer Properties : Shows promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : May interact with specific enzymes involved in cellular processes.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial properties. Preliminary studies suggest effective binding affinities with various biological targets, which may inhibit bacterial growth.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Anticancer Properties

The compound's anticancer activity has been linked to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition leads to antiproliferative effects in various mammalian cell lines.

Case Study: In Vitro Anticancer Activity

In vitro studies have shown that this compound can induce marked antiproliferative effects in cancer cell lines, particularly when combined with UVA activation. The compound's mechanism appears to involve the disruption of cellular processes through enzyme inhibition.

Table 2: Anticancer Activity Data

Cell LineIC50 Value (µM)Reference
HeLa (cervical cancer)15.2
MCF-7 (breast cancer)12.7
A549 (lung cancer)10.5

The mechanism of action for this compound involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
  • Binding Affinity : Interaction studies suggest that the compound binds effectively to enzymes and receptors, potentially modulating their activity.

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